4-Bromo-8-methyl-2-phenylquinoline
Description
4-Bromo-8-methyl-2-phenylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, a methyl group at position 8, and a phenyl substituent at position 2. Quinoline derivatives are widely studied for their applications in medicinal chemistry, particularly as chelating agents, radiopharmaceutical precursors, and intermediates in drug synthesis .
Properties
CAS No. |
1189105-96-1 |
|---|---|
Molecular Formula |
C16H12BrN |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
4-bromo-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12BrN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
TWNVNTBIIRHMQV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes of 4-bromo-8-methyl-2-phenylquinoline with related compounds:
Key Research Findings
Reactivity in Radiopharmaceutical Synthesis: 4-Bromo-8-methoxyquinoline serves as a precursor for radiohalogenated PET/SPECT tracers due to its stability and ease of functionalization at position 4 . The methyl group in this compound may similarly facilitate radiohalogenation but could alter biodistribution due to increased hydrophobicity.
Crystal Packing and Intermolecular Interactions: 4-Bromo-8-methoxyquinoline forms one-dimensional chains via weak C–H⋯O interactions, while 8-bromo-2-methylquinoline relies on π-π stacking. The phenyl group in this compound likely promotes stronger π-π or C–H⋯π interactions, influencing crystal packing and solubility .
Synthetic Utility: Methyl and methoxy groups at position 8 are critical for directing electrophilic substitution reactions. For example, 4-bromo-8-methoxyquinoline undergoes regioselective functionalization at position 4, a trend expected to extend to this compound .
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